Weak Kinase Inhibition: A Differentiating Feature for Use as a Negative Control or Selective Probe
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine exhibits remarkably weak inhibition of PfPK5 (Plasmodium falciparum cyclin-dependent protein kinase 5) and human CDK1/Cyclin B, with IC₅₀ values in the high micromolar to millimolar range. This contrasts sharply with known potent PfPK5 inhibitors such as Purvalanol B (IC₅₀ = 130 nM) and Nu6102 (IC₅₀ = 215 nM) [1], as well as clinical CDK1 inhibitors like AZD-5597 (IC₅₀ = 2 nM) . The compound's IC₅₀ of 1.30×10⁵ nM (130 µM) against PfPK5 and 1.20×10⁴ nM (12 µM) against CDK1 [2] positions it as a highly ineffective inhibitor of these kinases, a property that can be strategically exploited.
| Evidence Dimension | IC₅₀ for PfPK5 (Plasmodium falciparum CDK5) |
|---|---|
| Target Compound Data | 1.30×10⁵ nM (130 µM) |
| Comparator Or Baseline | Purvalanol B (IC₅₀ = 130 nM); Nu6102 (IC₅₀ = 215 nM) |
| Quantified Difference | >600-fold less potent than Purvalanol B |
| Conditions | Biochemical kinase inhibition assay; data from BindingDB [2] |
Why This Matters
This data demonstrates the compound's lack of activity against a key malarial kinase, making it a valuable negative control for PfPK5 assay development or a selective scaffold for designing inhibitors that avoid PfPK5 cross-reactivity.
- [1] CORDIS. Targetting malarial cell cycle kinases. Final Activity Report. PfPK5 IC₅₀ values for Nu6102 (215 nM) and Purvalanol B (130 nM). View Source
- [2] BindingDB. BDBM50409725 CHEMBL1213804. IC₅₀ for PfPK5: 1.30E+5 nM; IC₅₀ for CDK1: 1.20E+4 nM. View Source
